n-Hexyl-delta-9-tetrahydrocannabinol is a synthetic cannabinoid derived from delta-9-tetrahydrocannabinol, which is the primary psychoactive compound found in cannabis. This compound features a hexyl side chain, which is believed to enhance its pharmacological properties compared to its natural counterparts. The unique structure and properties of n-hexyl-delta-9-tetrahydrocannabinol make it a subject of interest in various scientific studies, particularly in the fields of pharmacology and medicinal chemistry.
n-Hexyl-delta-9-tetrahydrocannabinol is synthesized through chemical processes rather than being directly extracted from cannabis plants. The synthesis typically involves modifying existing cannabinoids, such as cannabidiol or delta-9-tetrahydrocannabinol, using various chemical reactions to introduce the hexyl group.
n-Hexyl-delta-9-tetrahydrocannabinol belongs to the class of cannabinoids, specifically synthetic cannabinoids. It is categorized based on its chemical structure and pharmacological effects, which are similar to those of naturally occurring cannabinoids but may exhibit enhanced potency or different therapeutic profiles.
The synthesis of n-hexyl-delta-9-tetrahydrocannabinol can be achieved through several methods, primarily involving the modification of delta-9-tetrahydrocannabinol or cannabidiol. One common approach is through acid-catalyzed reactions that facilitate cyclization and hydrogenation processes.
Technical Details:
n-Hexyl-delta-9-tetrahydrocannabinol features a molecular structure characterized by a hexyl side chain attached to the delta-9-tetrahydrocannabinol framework. This structural modification affects its interaction with cannabinoid receptors.
The primary reaction pathways for synthesizing n-hexyl-delta-9-tetrahydrocannabinol involve:
Technical Details:
The reaction conditions (temperature, time, and choice of solvent) significantly influence the yield and purity of n-hexyl-delta-9-tetrahydrocannabinol. For instance, reactions conducted under controlled temperatures with precise timing yield higher purity products .
n-Hexyl-delta-9-tetrahydrocannabinol interacts with cannabinoid receptors in the body, particularly CB1 and CB2 receptors. The presence of the hexyl side chain enhances its lipophilicity, allowing for improved binding affinity and potentially greater psychoactive effects compared to standard delta-9-tetrahydrocannabinol.
Research indicates that synthetic cannabinoids with longer alkyl chains exhibit increased potency and efficacy in activating cannabinoid receptors, leading to enhanced therapeutic effects .
Relevant data from studies suggest that modifications in alkyl chain length can significantly alter these properties, impacting both solubility and receptor interaction dynamics .
n-Hexyl-delta-9-tetrahydrocannabinol has potential applications in:
n-Hexyl-delta-9-tetrahydrocannabinol (Δ9-THCH, C₂₂H₃₂O₂) is a classical cannabinoid featuring a hexyl side chain attached to the resorcinyl moiety of the terpenophenolic core structure. This homolog maintains the fundamental tricyclic architecture of delta-9-THC (comprising A-ring (phenol), B-ring (pyran), and C-ring (cyclohexene)), but extends the canonical pentyl chain to a six-carbon aliphatic tail. The molecular mass of Δ9-THCH is 328.496 g·mol⁻¹, precisely 14.027 g·mol⁻¹ higher than Δ9-THC (C₂₁H₃₀O₂) due to the additional methylene unit [3] [5]. Crystallographic and spectroscopic analyses confirm that Δ9-THCH shares the stereochemical configuration of natural (-)-trans-Δ9-THC, with chiral centers at C6a (R) and C10a (R) [3]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HESI-Orbitrap) distinguishes Δ9-THCH from monomethyl ether isomers through characteristic fragmentation patterns, including a base peak at m/z 207 and molecular ion [M+H]⁺ at m/z 329.2632 [5].
Table 1: Structural Characteristics of Δ9-THCH
Property | Specification |
---|---|
Molecular Formula | C₂₂H₃₂O₂ |
Molecular Weight | 328.496 g·mol⁻¹ |
IUPAC Name | (6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
Key MS Fragments (m/z) | 329.2632 [M+H]⁺, 207 (base peak) |
Chiral Centers | C6a (R), C10a (R) |
The systematic IUPAC name for Δ9-THCH is (6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol, explicitly defining its stereochemistry and alkyl substitution [3]. This nomenclature differentiates it from:
Isomeric differentiation relies on chromatographic behavior and fragmentation spectra. Δ9-THCH elutes at 20.77 min (post-decarboxylation) in reversed-phase UHPLC, distinguishable from Δ9-THCM (retention time: 20.62 min) by relative ion intensities and absence of methyl ether-specific fragments [5].
The hexyl side chain of Δ9-THCH fundamentally alters molecular interactions compared to shorter or longer homologs. Key structural differences include:
Table 2: Comparative Structural and Pharmacological Features of THC Homologs
Cannabinoid | Side Chain | Molecular Formula | CB1 Affinity (Ki, nM) | Bioactive Conformation |
---|---|---|---|---|
Δ9-THCV | Propyl (C3) | C₁₉H₂₆O₂ | 75.3 | Partial helix rearrangement at TM3 |
Δ9-THC | Pentyl (C5) | C₂₁H₃₀O₂ | 40.7 | Moderate hydrophobic pocket occupancy |
Δ9-THCH | Hexyl (C6) | C₂₂H₃₂O₂ | 12.8 | Enhanced TM6/ECL2 stabilization |
Δ9-THCP | Heptyl (C7) | C₂₃H₃₄O₂ | 5.1 | Full hydrophobic domain saturation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7